molecular formula C22H15BrO3 B3041205 3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one CAS No. 263364-65-4

3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one

Cat. No. B3041205
CAS RN: 263364-65-4
M. Wt: 407.3 g/mol
InChI Key: HDOJVDIHLDYHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one, also known as 4'-Bromo-3,7-dimethoxyflavone, is a flavone derivative that has gained attention in scientific research for its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one involves its ability to inhibit various enzymes and signaling pathways. This compound has been found to inhibit the activity of COX-2, an enzyme that plays a role in inflammation. It also inhibits the activity of STAT3, a signaling pathway that promotes cell survival and proliferation. Additionally, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one have been studied extensively. This compound has been found to reduce inflammation, inhibit cancer cell growth, and protect against neurodegenerative diseases. It has also been shown to have antioxidant properties, which can protect against oxidative stress and damage to cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying the mechanisms of inflammation and cancer. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for treating cancer and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more studies are needed to determine the potential side effects and toxicity of this compound.

Scientific Research Applications

3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one has been studied for its potential therapeutic properties in various scientific research studies. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(4-bromophenyl)-7-methoxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO3/c1-25-17-11-12-18-19(13-17)26-22(24)21(15-7-9-16(23)10-8-15)20(18)14-5-3-2-4-6-14/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOJVDIHLDYHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-7-methoxy-4-phenylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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